sec-Butyl butyrate-d2 is a deuterated ester derived from butyric acid and sec-butanol. It is characterized by the presence of deuterium, a stable isotope of hydrogen, which replaces some of the hydrogen atoms in the compound. This modification allows for unique applications in scientific research, particularly in studies involving isotopic labeling.
The synthesis of sec-butyl butyrate-d2 typically involves an esterification reaction between butyric acid and sec-butanol in the presence of an acid catalyst. The reaction can be performed under controlled conditions to optimize yield and purity.
Technical Details:
The molecular structure of sec-butyl butyrate-d2 consists of a butyrate group (derived from butyric acid) attached to a sec-butyl group. The presence of deuterium atoms alters the vibrational frequencies of the molecule, which can be detected using spectroscopic methods.
Data:
sec-Butyl butyrate-d2 participates in various chemical reactions typical for esters, including hydrolysis and transesterification. In hydrolysis, the ester reacts with water to form butyric acid and sec-butanol.
Technical Details:
The mechanism for the formation of sec-butyl butyrate-d2 involves nucleophilic attack by the alcohol (sec-butanol) on the carbonyl carbon of butyric acid. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to release water and form the ester.
Data:
Relevant Data or Analyses:
The physical properties can vary based on purity and specific synthesis methods employed.
sec-Butyl butyrate-d2 serves several applications in scientific research:
sec-Butyl butyrate-d₂ (butan-2-yl 3,4-dideuteriobutanoate) is a deuterium-labeled ester derived from the formal condensation of butyric acid with sec-butanol (butan-2-ol), where two hydrogen atoms at the C3 and C4 positions of the butyryl chain are replaced by deuterium (²H) isotopes [4] [9]. Its molecular formula is C₈H₁₄D₂O₂, with a molecular weight of 146.22 g/mol, reflecting a mass increase of 2 atomic mass units compared to the non-deuterated analog (144.21 g/mol) [3] [8]. The compound retains the core ester functional group (–COO–) but features strengthened C–D bonds (shorter by 0.005 Å) and a marginally higher bond dissociation energy (~1.2–1.5 kcal/mol) relative to C–H bonds [2].
Table 1: Structural and Physicochemical Properties of sec-Butyl Butyrate-d₂
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₄D₂O₂ | High-Resolution MS |
CAS Registry Number | 1335436-14-0 | N/A |
IUPAC Name | butan-2-yl 3,4-dideuteriobutanoate | N/A |
Molecular Weight | 146.22 g/mol | Calculated |
Isotopic Positions | C3 and C4 of butyrate chain | ²H-NMR, FTIR |
Characteristic SMILES | [²H]CC([²H])CC(=O)OC(C)CC | N/A |
LogP (XLogP3-AA) | 2.5 (estimated) | Computational modeling |
Spectroscopic characterization reveals distinct signatures:
The deuterium atoms introduce subtle steric and electronic effects, slightly reducing molar volume (by 0.140 cm³ mol⁻¹ per D atom) and lipophilicity (ΔlogPₒcₜ ≈ −0.006) compared to sec-butyl butyrate [2] . These properties make it invaluable for tracing studies without significantly altering the molecule’s inherent reactivity or biological interactions.
Deuterated compound research began in the 1930s following Harold Urey’s discovery of deuterium [2]. Early applications focused on metabolic pathway tracing, with seminal studies in the 1960s exploring d₂-tyramine and d₃-morphine to elucidate biological fates [2] [5]. Deuterated esters like sec-butyl butyrate-d₂ emerged as tools for studying enzymatic hydrolysis kinetics, leveraging deuterium kinetic isotope effects (DKIE) to quantify reaction rates [4] [6].
The "deuterium switch" strategy gained commercial traction in the 2000s, exemplified by Concert Pharmaceuticals, Auspex Pharmaceuticals, and Deuteria Pharmaceuticals. This approach aimed to improve pharmacokinetics of existing drugs via deuterium substitution, mirroring the earlier "chiral switch" paradigm for enantiopure drugs [5]. Key milestones include:
Table 2: Key Milestones in Deuterated Drug and Ester Development
Year | Milestone | Significance |
---|---|---|
1976–1978 | Patents for deuterated fluoroalanine (antimicrobial) and halothane (anesthetic) | First therapeutic applications exploiting DKIE for reduced toxicity and improved PK [5] |
2005–2010 | Surge in deuterated compound patents (e.g., tetrahydronaphthalenes, triazolophthalazines) | "Deuterium switch" commercialized; sec-butyl butyrate-d₂ synthesized as tracer [5] |
2017 | FDA approval of deutetrabenazine (Austedo®) | First deuterated drug (for Huntington’s chorea); validated deuteration for PK optimization [2] |
2022 | FDA approval of deucravacitinib (Sotyktu®) | First de novo deuterated drug (TYK2 inhibitor for psoriasis); deuteration prevented off-target metabolites [2] |
2023+ | Clinical trials: BMS-986322, deucrictibant, VX-984 | Novel deuterated esters/compounds in development [2] |
Deuterated esters transitioned from metabolic tracers to targeted tools for optimizing drug candidates. For instance, deuteration of deucravacitinib’s aliphatic ester group blocked cytochrome P450-mediated oxidation, preserving its kinase selectivity [2]. Similarly, sec-butyl butyrate-d₂ enabled precise quantification of ester hydrolysis pathways in vitro, informing prodrug design [3] [8].
Deuterium labeling, as exemplified by sec-butyl butyrate-d₂, provides unique advantages in research:
Metabolic Pathway Tracing:
Deuterium Kinetic Isotope Effect (DKIE):
Analytical Advantages:
Table 3: Applications of Deuterated Compounds in Research
Application | Mechanism | Example with sec-Butyl Butyrate-d₂ |
---|---|---|
Metabolic Flux Analysis | Tracking deuterium incorporation | Quantifying butyrate metabolism in gut microbiota via ²H-labeled metabolites [3] |
Enzyme Mechanism Studies | DKIE-mediated rate reduction | Measuring esterase kinetics by comparing hydrolysis of C–H vs. C–D bonds [4] |
Drug Metabolism Studies | Blocking/decelerating metabolic pathways | Identifying ester hydrolysis as primary clearance route [8] |
Quantitative Bioanalysis | Isotope dilution mass spectrometry | Internal standard for LC-MS/MS quantification of butyrate esters [8] |
Deuterium labeling thus bridges chemical synthesis and biological analysis, enabling unprecedented precision in studying molecular interactions while informing therapeutic innovation [2] [3] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7